シロフェキソール

説明

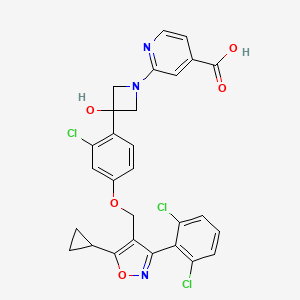

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .

Molecular Structure Analysis

Cilofexor belongs to the class of organic compounds known as phenylazetidines. These are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . The molecular formula of Cilofexor is C28H22Cl3N3O5 .

Physical And Chemical Properties Analysis

Cilofexor is a solid compound. Its molecular weight is 586.85 g/mol .

科学的研究の応用

原発性硬化性胆管炎(PSC)の治療

シロフェキソールは、胆管線維化と肝硬変につながる慢性進行性肝疾患である原発性硬化性胆管炎(PSC)の治療に使用されています {svg_1}. 第2相試験では、シロフェキソールは、PSC患者における肝生化学および胆汁うっ滞マーカーの有意な改善を示しました {svg_2}. 第3相PRIMIS試験は現在進行中で、シロフェキソールがプラセボと比較して線維化進行のリスクを低下させるかどうかを評価しています {svg_3}.

胆汁うっ滞性肝損傷の改善

シロフェキソールは、胆汁うっ滞性肝損傷の改善に潜在的な可能性を示しています。 硬化性胆管炎のMdr2/Abcb4ノックアウト(-/-)マウスモデルにおいて、シロフェキソール治療は、アスパラギン酸アミノトランスフェラーゼ、アルカリホスファターゼ、ならびにBAsの血清レベルを改善しました {svg_4}. シロフェキソール治療マウスの肝切片におけるピクロシリウスレッド陽性領域とヒドロキシプロリン含有量の減少に反映されるように、肝線維化が改善されました {svg_5}.

NASHにおける線維化と脂肪肝の減少

非アルコール性脂肪肝炎(NASH)のラットモデルおよびヒト臨床試験において、シロフェキソールは線維化と脂肪肝を減少させることが示されています {svg_6}. これは、NASHの治療におけるその潜在的な適用を意味しています。

細胞生物学における研究

シロフェキソールは、細胞生物学研究にも使用されています。 トランスフェクション後48時間、融合タンパク質を発現させた細胞を顕微鏡チャンバーに分けて、シロフェキソールを添加した培地中で培養しました {svg_7}. これは、細胞レベルでのFXRアゴニストの影響を研究する際の使用を意味しています。

作用機序

Target of Action

Cilofexor primarily targets the farnesoid X receptor (FXR) , a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism . FXR plays a crucial role in maintaining liver and metabolic health by modulating the expression of genes involved in these pathways.

Mode of Action

Cilofexor acts as an agonist of FXR. Upon binding to FXR, cilofexor activates the receptor, leading to the transcription of FXR target genes. This activation results in the suppression of bile acid synthesis, increased bile acid transport, and improved lipid metabolism . The interaction between cilofexor and FXR also reduces inflammation and fibrosis in the liver .

Biochemical Pathways

The activation of FXR by cilofexor affects several biochemical pathways:

- Bile Acid Metabolism : FXR activation decreases the synthesis of bile acids by downregulating the enzyme CYP7A1, which is responsible for converting cholesterol to bile acids .

- Lipid Metabolism : FXR activation enhances lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis .

- Glucose Metabolism : FXR activation improves glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .

Pharmacokinetics

Cilofexor’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Cilofexor is orally administered and absorbed in the gastrointestinal tract .

- Distribution : It is distributed throughout the body, with a significant concentration in the liver, its primary site of action .

- Metabolism : Cilofexor undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are excreted via the biliary and renal routes .

These properties contribute to cilofexor’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of cilofexor’s action include:

- Reduction in Liver Fibrosis : By activating FXR, cilofexor reduces the expression of pro-fibrotic genes and decreases liver fibrosis .

- Improvement in Liver Function : Cilofexor improves liver function by reducing inflammation and promoting bile acid homeostasis .

- Decreased Hepatic Steatosis : The activation of FXR leads to a reduction in hepatic fat accumulation, thereby decreasing steatosis .

Action Environment

Environmental factors can influence cilofexor’s action, efficacy, and stability:

- Diet : High-fat diets can affect the metabolism and efficacy of cilofexor by altering bile acid and lipid metabolism .

- Co-administration with Other Drugs : Drugs that induce or inhibit cytochrome P450 enzymes can impact cilofexor’s metabolism and bioavailability .

- Liver Health : The presence of liver disease can affect the distribution and metabolism of cilofexor, potentially altering its therapeutic effects .

将来の方向性

Cilofexor is currently being evaluated in clinical trials for the treatment of NAFLD, NASH, and PSC . The phase 3 PRIMIS study is the largest randomized, double-blind, placebo-controlled trial in PSC to date and will allow for robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . Furthermore, Cilofexor has shown significant improvements in liver biochemistry and markers of cholestasis in patients with PSC in a phase 2 study .

生化学分析

Biochemical Properties

Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . Cilofexor interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .

Cellular Effects

Cilofexor exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, Cilofexor activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .

Molecular Mechanism

The molecular mechanism of Cilofexor involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . Cilofexor’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, Cilofexor modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cilofexor have been observed over time in both in vitro and in vivo studies. Cilofexor has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, Cilofexor showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that Cilofexor maintains its therapeutic effects over long-term use.

Dosage Effects in Animal Models

The effects of Cilofexor vary with different dosages in animal models. In a rat model of NASH, Cilofexor was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of Cilofexor resulted in greater reductions in liver fibrosis and portal hypertension

Metabolic Pathways

Cilofexor is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . Cilofexor’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, Cilofexor influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Transport and Distribution

Cilofexor is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . Cilofexor’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .

Subcellular Localization

The subcellular localization of Cilofexor has been studied using fluorescent imaging in hepatoma cells . Cilofexor demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .

特性

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)